Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride
Description
Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that features a thieno[2,3-c]pyridine core.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8;/h5,11H,2-4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQFMHMHXHXVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174000-07-6 | |
| Record name | ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile . This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[2,3-c]pyridine derivatives.
Substitution: Halogenated thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H-thieno[2,3-c]pyridine:
5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylate: Another related compound with similar chemical properties.
Uniqueness
Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a thieno[2,3-c]pyridine core structure. Its chemical formula is and it has a molecular weight of approximately 233.71 g/mol. The compound is soluble in organic solvents and presents as a white to yellow solid.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₁O₂S |
| Molecular Weight | 233.71 g/mol |
| Solubility | Organic solvents |
| Appearance | White to yellow solid |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-c]pyridine derivatives. For instance, compounds related to ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Triple-Negative Breast Cancer (TNBC)
A study evaluated the effects of similar thieno[3,2-b]pyridine derivatives on two TNBC cell lines: MDA-MB-231 and MDA-MB-468. The results demonstrated that certain derivatives inhibited cell growth effectively with minimal effects on non-tumorigenic cells (MCF-12A) . The most promising compound exhibited a GI50 concentration of 13 μM, significantly reducing cell viability and proliferation in the MDA-MB-231 cell line.
The mechanism underlying the antitumor activity of this compound appears to involve interference with cell cycle progression rather than inducing apoptosis. Flow cytometry analyses indicated an increase in the G0/G1 phase and a decrease in S phase cells upon treatment with the compound .
Table 2: Biological Activity Summary
| Cell Line | GI50 (μM) | Effect on Proliferation | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | 13 | Significant inhibition | Cell cycle arrest (G0/G1 increase) |
| MDA-MB-468 | Not specified | Significant inhibition | Cell cycle arrest |
| MCF-12A (non-tumorigenic) | Not applicable | Minimal effect | N/A |
Pharmacological Implications
The promising antitumor activity of this compound suggests its potential as a lead compound for developing new anticancer agents. Further pharmacological studies are warranted to explore its efficacy in vivo and to elucidate its full mechanism of action.
Future Directions
- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.
- Analog Development : Synthesizing analogs to enhance potency and selectivity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
